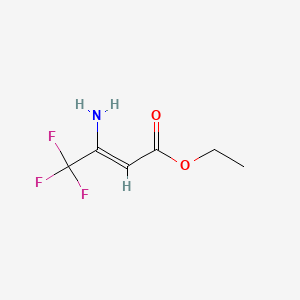

Ethyl 3-amino-4,4,4-trifluorocrotonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (Z)-3-amino-4,4,4-trifluorobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVKRKUGIINGHD-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C(F)(F)F)\N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

372-29-2 | |

| Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl 3-amino-4,4,4-trifluorocrotonate from Ethyl Trifluoroacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-amino-4,4,4-trifluorocrotonate, a valuable fluorinated building block in medicinal chemistry and materials science, starting from ethyl trifluoroacetate (B77799). The primary synthetic route involves a two-step process: a Claisen condensation to form an intermediate enolate, followed by an amination reaction.

Synthetic Pathway Overview

The synthesis proceeds via a Claisen condensation of ethyl trifluoroacetate with ethyl acetate (B1210297) in the presence of a strong base, such as sodium ethoxide, to yield the sodium enolate of ethyl 4,4,4-trifluoroacetoacetate. This intermediate is then reacted directly with an ammonia (B1221849) source, typically ammonium (B1175870) acetate in the presence of acetic acid, to produce the target compound, this compound.[1][2]

Caption: Overall reaction pathway for the synthesis of this compound.

Reaction Mechanism

Step 1: Claisen Condensation

The first step is a crossed Claisen condensation between ethyl trifluoroacetate and ethyl acetate.[3] The ethoxide ion, a strong base, deprotonates the α-carbon of ethyl acetate to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields ethyl 4,4,4-trifluoroacetoacetate. In the presence of the strong base, this β-keto ester is deprotonated to form a stable sodium enolate.[3][4][5]

Step 2: Amination

The crude sodium enolate from the first step is then subjected to amination. The addition of an acid, such as acetic acid, protonates the enolate to form the β-keto ester, which exists in equilibrium with its enol tautomer. The amine (ammonia from ammonium acetate) then adds to the carbonyl group, followed by dehydration to form the final enamine product, this compound.[1][2]

Experimental Protocols

The following protocols are based on procedures described in the patent literature.[1][2]

Synthesis of the Sodium Enolate of Ethyl 4,4,4-trifluoroacetoacetate (Step 1)

-

A reaction vessel, inerted with nitrogen, is charged with ethyl trifluoroacetate and ethyl acetate.

-

With intense cooling (e.g., an ice bath) to maintain a temperature of 18-20°C, solid sodium ethoxide is added portion-wise over a period of 30 minutes.

-

The reaction mixture is then stirred at a slightly elevated temperature (e.g., 30°C) for 30 minutes, followed by heating to a higher temperature (e.g., 76°C) for several hours to drive the reaction to completion.

-

Excess ethyl acetate and the ethanol (B145695) formed during the reaction are removed by distillation, resulting in a slurry of the crude sodium enolate.

Synthesis of this compound (Step 2)

-

The crude sodium enolate slurry is suspended in an inert solvent such as cyclohexane (B81311).

-

Ammonium acetate and anhydrous acetic acid are added to the suspension.

-

The mixture is heated to boiling, and the water of reaction is removed, for example, by azeotropic distillation using a Dean-Stark apparatus, with the cyclohexane being returned to the reaction mixture.

-

The reaction is monitored until no more water is separated, which typically takes several hours.

-

After cooling, water is added to the reaction mixture to dissolve inorganic salts.

-

The organic phase is separated, washed with water, and dried over a suitable drying agent (e.g., sodium sulfate).

-

The solvent is removed by distillation, and the crude product is purified by fractional distillation under reduced pressure.

Caption: A generalized experimental workflow for the synthesis of the target compound.

Quantitative Data

The following tables summarize the quantitative data from a representative synthesis.

Table 1: Reactant Quantities and Molar Ratios

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |

| Ethyl Trifluoroacetate | 142.08 | 71.05 | 0.50 | 1 |

| Ethyl Acetate | 88.11 | 88.1 | 1.0 | 2 |

| Sodium Ethoxide | 68.05 | 34.05 | 0.50 | 1 |

| Ammonium Acetate | 77.08 | 77.1 | 1.0 | 2 |

| Acetic Acid | 60.05 | 39.0 | 0.65 | 1.3 |

Table 2: Reaction Conditions and Yields

| Parameter | Value | Reference |

| Step 1: Enolate Formation | ||

| Initial Temperature | 18-20 °C | [2] |

| Reaction Temperature | 30 °C, then 76 °C | [2] |

| Reaction Time | 4.5 hours | [2] |

| Step 2: Amination | ||

| Solvent | Cyclohexane | [2] |

| Reaction Temperature | Boiling point of cyclohexane | [2] |

| Reaction Time | 5 hours | [2] |

| Product | ||

| Yield | 62% | [2] |

| Purity | 97.4% | [2] |

Product Characterization

The final product, this compound, can be characterized by standard analytical techniques.

Table 3: Spectroscopic Data

| Technique | Data | Reference |

| EI Mass Spectrometry | M⁺ = 183 amu | [2] |

| ¹H NMR | 7.6 ppm (NH), 4.86 ppm (1H, CH), 4.08 ppm (quartet, 2H, ethyl), 1.18 ppm (triplet, 3H, ethyl) | [2] |

| ¹³C NMR | 168 ppm (COOEt), 147 ppm (quartet, C-NH₂), 120 ppm (broad quartet, CF₃), 82 ppm (quartet, CH), 59 ppm (ethyl), 14 ppm (ethyl) | [2] |

Safety Considerations

-

Sodium ethoxide is a strong base and is highly reactive with water. It should be handled in a dry, inert atmosphere.

-

Ethyl trifluoroacetate is volatile and should be handled in a well-ventilated fume hood.

-

The reaction should be conducted with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of this compound from ethyl trifluoroacetate is a robust and scalable process. The two-step, one-pot procedure involving a Claisen condensation followed by amination provides good yields of the desired product. This guide provides the essential information for researchers and drug development professionals to understand and implement this important synthetic transformation.

References

- 1. DE10237285A1 - Production of 3-amino-4,4,4-trifluorocrotonate ester for use in synthesis of plant protection agents involves reacting alkyl trifluoroacetate with alkyl acetate and metal alcoholate to form an enolate which is then reacted with amine - Google Patents [patents.google.com]

- 2. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]

- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Physicochemical properties of Ethyl 3-amino-4,4,4-trifluorocrotonate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-amino-4,4,4-trifluorocrotonate

Introduction

This compound, with the CAS number 372-29-2, is a fluorinated organic compound of significant interest in medicinal chemistry and agrochemical research.[1] Its structure, featuring a trifluoromethyl group, an amino substituent, and an ethyl ester moiety, imparts unique reactivity and desirable properties for the synthesis of complex molecules.[1] The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity in derivative compounds, while the amino group provides a site for nucleophilic reactions, making it a versatile building block.[1] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and characterization, and its role as a key intermediate.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry. The compound presents as a white or colorless to light yellow substance that can be a low-melting solid or a clear liquid, depending on the ambient temperature.[2][3]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈F₃NO₂ | [1][2][4] |

| Molecular Weight | 183.13 g/mol | [2][4][5] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [2][3] |

| Melting Point | 24-26 °C | [1][2][5] |

| Boiling Point | 83 °C at 15 mmHg | [1][2][5] |

| Density | 1.245 g/mL at 25 °C | [1][5] |

| Refractive Index (n20/D) | 1.424 | [5] |

| Flash Point | 65 °C (149 °F) - closed cup | [5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [5][6] |

| Storage Conditions | Store at 2-8°C, protected from light | [5] |

| InChIKey | NXVKRKUGIINGHD-UHFFFAOYSA-N | [1] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of an alkyl trifluoroacetate (B77799) with an alkyl acetate (B1210297) in the presence of a base, followed by treatment with an amine source.[7][8]

Two-Stage Synthesis Protocol:

-

Formation of the Sodium Enolate:

-

In a reaction vessel inertized with nitrogen, ethyl trifluoroacetate (0.50 mol) and ethyl acetate (1.0 mol) are combined.[8]

-

With efficient cooling to maintain a temperature of 18-20 °C, solid sodium ethoxide (0.5 mol) is added portion-wise over 30 minutes.[8]

-

The resulting mixture is stirred at 30 °C for 30 minutes, followed by heating at 76 °C for 4 hours.[8]

-

Excess ethyl acetate and the ethanol (B145695) byproduct are removed by distillation to yield a slurry of the sodium enolate of ethyl 4,4,4-trifluoroacetoacetate.[8]

-

-

Amination Reaction:

-

To the enolate slurry, cyclohexane (B81311) (250 mL) is added, followed by ammonium (B1175870) acetate (1.0 mol) and anhydrous acetic acid (0.65 mol).[5][8]

-

The suspension is heated to boiling, and water is removed by azeotropic distillation with cyclohexane refluxing back into the reaction mixture.[5][8]

-

The reaction is typically monitored and continued for approximately 5 hours.[5][8]

-

After completion, water (300 mL) is added to the cooled mixture, and the organic phase is separated.[5][8]

-

Cyclohexane is removed from the organic phase by distillation, and the crude product is purified by vacuum fractionation to yield pure this compound.[5][8]

-

Caption: General workflow for the two-stage synthesis.

Characterization Methods

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl group (a quartet around 4.08 ppm and a triplet around 1.18 ppm), the vinyl proton (a singlet around 4.86 ppm), and the amine protons (a broad signal around 7.6 ppm).[5][8] The sample is typically dissolved in a deuterated solvent such as CDCl₃ for analysis.[9]

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbonyl carbon (around 168 ppm), the carbon atoms of the double bond (C-NH₂ around 147 ppm and CH around 82 ppm), the trifluoromethyl carbon (a quartet around 120 ppm), and the ethyl group carbons (around 59 ppm and 14 ppm).[5][8]

-

-

Mass Spectrometry (MS):

-

Infrared (IR) Spectroscopy:

-

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule. These include N-H stretching vibrations for the amine group, C=O stretching for the ester, C=C stretching for the alkene, and strong C-F stretching vibrations for the trifluoromethyl group.

-

Applications in Synthesis

This compound is a valuable intermediate for the synthesis of various biologically active compounds, particularly trifluoromethyl-substituted heterocycles.[1][6][10]

Caption: Utility in synthesizing diverse chemical entities.

Its bifunctional nature, possessing both an enamine and an ester group, allows for a variety of cyclization and condensation reactions. This makes it a key starting material for creating libraries of novel compounds for drug discovery and crop protection development programs.[2][10]

References

- 1. This compound | 372-29-2 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 372-29-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | C6H8F3NO2 | CID 5702529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 372-29-2 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. DE10237285A1 - Production of 3-amino-4,4,4-trifluorocrotonate ester for use in synthesis of plant protection agents involves reacting alkyl trifluoroacetate with alkyl acetate and metal alcoholate to form an enolate which is then reacted with amine - Google Patents [patents.google.com]

- 8. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]

- 9. This compound(372-29-2) 1H NMR spectrum [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

Spectroscopic Profile of Ethyl 3-amino-4,4,4-trifluorocrotonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Ethyl 3-amino-4,4,4-trifluorocrotonate (CAS No. 372-29-2), a fluorinated organic compound of interest in pharmaceutical and agrochemical synthesis.[1] The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols and visual workflows to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Infrared Spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.6 | Singlet (broad) | 1H | NH |

| 4.86 | Singlet | 1H | CH |

| 4.08 | Quartet | 2H | OCH₂ |

| 1.18 | Triplet | 3H | CH₃ |

| Solvent: CDCl₃[2][3] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Description | Assignment |

| 168 | Singlet | C=O (Ester) |

| 147 | Quartet | C-NH₂ |

| 120 | Quartet (broad) | CF₃ |

| 82 | Quartet | CH |

| 59 | Singlet | OCH₂ |

| 14 | Singlet | CH₃ |

Table 3: ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Not available | - | CF₃ |

| Specific experimental data for the ¹⁹F NMR chemical shift of this compound is not readily available in the reviewed literature. However, related trifluoromethyl groups in similar chemical environments typically exhibit signals in the range of -60 to -80 ppm relative to CFCl₃. |

Table 4: Mass Spectrometry Data

| m/z | Ion Type |

| 183 | [M]⁺ (Molecular Ion) |

| 138 | Fragment Ion (Top Peak) |

| 111 | Fragment Ion |

| Ionization Method: Electron Ionization (EI)[4] |

Table 5: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400-3200 | N-H | Stretching |

| ~3000-2850 | C-H (sp³) | Stretching |

| ~1710 | C=O (Ester) | Stretching |

| ~1650 | C=C | Stretching |

| ~1300-1100 | C-F | Stretching |

| Data interpreted from the known structure and general IR absorption frequencies. A gas-phase spectrum is available through the NIST WebBook.[5] |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation: Data is acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: The spectrometer is tuned to the fluorine-19 frequency. A standard single-pulse experiment is performed. Chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, the following methods are common:

-

Neat Liquid Film: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). The plates are pressed together to form a thin film.

-

Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Procedure:

-

A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is recorded.

-

The sample is prepared as described above and placed in the instrument's sample holder.

-

The infrared spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

The data presented was obtained via Electron Ionization (EI) Mass Spectrometry, likely coupled with Gas Chromatography (GC-MS).

-

Sample Introduction: The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the ion source of the mass spectrometer.

-

Ionization: In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high energy of the electron beam imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and concepts in the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Contribution of spectroscopic data to structure elucidation.

References

An In-depth Technical Guide to CAS Number 372-29-2: Ethyl 3-amino-4,4,4-trifluorocrotonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Ethyl 3-amino-4,4,4-trifluorocrotonate (CAS Number: 372-29-2). This versatile fluorinated building block is a key intermediate in the synthesis of a variety of heterocyclic compounds, with significant applications in the pharmaceutical and agrochemical industries. This document details experimental protocols for its synthesis and subsequent derivatization, and explores the mechanism of action of downstream products, particularly in the context of cancer therapy.

Chemical and Physical Properties

This compound is a fluorinated organic compound with the molecular formula C₆H₈F₃NO₂.[1] Its structure is characterized by a trifluoromethyl group, an amino substituent at the β-position, and an ethyl ester moiety.[1] The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino group provides a site for nucleophilic reactivity, making it a valuable intermediate in organic synthesis.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 372-29-2 | [2] |

| Molecular Formula | C₆H₈F₃NO₂ | [2] |

| Molecular Weight | 183.13 g/mol | [3] |

| Appearance | Colorless liquid or white solid | [4] |

| Melting Point | 26 °C | [4] |

| Boiling Point | 83 °C at 15 mmHg | [3] |

| Density | 1.245 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.424 | [3] |

| Flash Point | 65 °C (149 °F) - closed cup | [3] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reaction of an ethyl trifluoroacetoacetate precursor with an amine source.

General Synthesis of this compound

A prevalent method involves the reaction of ethyl trifluoroacetate (B77799) with ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide to form the sodium enolate of ethyl trifluoroacetoacetate. This intermediate is then reacted with an ammonium (B1175870) salt, such as ammonium acetate, in the presence of an acid to yield the final product.[5]

Experimental Protocol:

-

In a reaction vessel, combine ethyl trifluoroacetate (1.0 mol) and ethyl acetate (2.0 mol).

-

While cooling, slowly add solid sodium ethoxide (1.0 mol) to the mixture.

-

After the addition, stir the mixture at room temperature for 30 minutes, followed by heating at approximately 76 °C for 4 hours.

-

Distill off the excess ethyl acetate and ethanol (B145695) formed during the reaction.

-

To the resulting slurry of the sodium enolate, add cyclohexane (B81311), followed by ammonium acetate (2.0 mol) and anhydrous acetic acid (1.3 mol).

-

Heat the suspension to boiling and remove the water formed during the reaction via a Dean-Stark apparatus.

-

After the reaction is complete (typically 4-5 hours), cool the mixture and add water.

-

Separate the organic phase, wash with water, and dry over a suitable drying agent (e.g., sodium sulfate).

-

Remove the cyclohexane by distillation and purify the crude product by vacuum fractionation to obtain this compound.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [webbook.nist.gov]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. lookchem.com [lookchem.com]

- 5. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]

The Trifluoromethyl Enamine Linchpin: An In-depth Technical Guide to its Reactivity in Organic Synthesis

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthetic Utility of Trifluoromethyl Enamines

The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone in modern medicinal chemistry and materials science, owing to its profound impact on molecular properties such as metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated building blocks, trifluoromethyl enamines have emerged as versatile and highly reactive intermediates, offering a unique platform for the synthesis of complex nitrogen-containing molecules. This in-depth technical guide provides a comprehensive overview of the synthesis and reactivity of trifluoromethyl enamines, with a focus on their application in constructing diverse molecular architectures.

Core Concepts: Synthesis and Electronic Properties

The introduction of a trifluoromethyl group significantly modulates the electronic character of the enamine scaffold. The strong electron-withdrawing nature of the CF₃ group decreases the nucleophilicity of the β-carbon compared to their non-fluorinated counterparts. This electronic perturbation is key to understanding their distinct reactivity profile.

A prevalent method for the synthesis of β-trifluoromethyl enamines involves a transition-metal-free trifluoromethylation of enamines using sodium trifluoromethanesulfinate (CF₃SO₂Na) as the trifluoromethyl source.[1] This approach offers a broad substrate scope and delivers the desired products in moderate to high yields.

Reactivity Landscape: A Hub for Molecular Diversity

Trifluoromethyl enamines are valuable precursors for a variety of organic transformations, including cycloadditions, nucleophilic additions, and reactions with electrophiles. Their reactivity is often dictated by the substitution pattern and the reaction conditions.

Cycloaddition Reactions

Trifluoromethylated enamines can participate in cycloaddition reactions to construct various heterocyclic frameworks. For instance, they can react with nitrile imines in [3+2] cycloaddition protocols to afford trifluoromethylated pyrazoles, which are important scaffolds in medicinal chemistry.[2]

Reactions with Electrophiles

The reaction of "push-pull" enamines, which bear an electron-donating group at the nitrogen and an electron-withdrawing group at the β-position, with trifluoromethylated carbonyl compounds has been reported to proceed at the α-methyl group, showcasing a distinct reactivity pattern.[3]

Experimental Protocols

General Procedure for the Synthesis of β-Trifluoromethylated Enamines[1]

To a solution of the corresponding enamine (0.5 mmol) in DMF (2 mL) are added CF₃SO₂Na (2.0 mmol, 4.0 equiv) and TBHP (1.0 mmol, 2.0 equiv, 70% in water). The reaction mixture is stirred at 50 °C for 12 hours. After completion of the reaction, the mixture is diluted with ethyl acetate (B1210297) (20 mL) and washed with saturated aqueous NaHCO₃ (3 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired β-trifluoromethylated enamine.

Data Presentation

Table 1: Transition-Metal-Free Synthesis of β-Trifluoromethylated Enamines [1]

| Entry | Enamine Substrate | Product | Yield (%) |

| 1 | Methyl 3-(phenylamino)acrylate | Methyl (E)-2-(trifluoromethyl)-3-(phenylamino)acrylate | 70 |

| 2 | Methyl 3-((4-methylphenyl)amino)acrylate | Methyl (E)-3-((4-methylphenyl)amino)-2-(trifluoromethyl)acrylate | 78 |

| 3 | Methyl 3-((4-methoxyphenyl)amino)acrylate | Methyl (E)-3-((4-methoxyphenyl)amino)-2-(trifluoromethyl)acrylate | 85 |

| 4 | Methyl 3-((4-chlorophenyl)amino)acrylate | Methyl (E)-3-((4-chlorophenyl)amino)-2-(trifluoromethyl)acrylate | 62 |

| 5 | 1-(Piperidin-1-yl)prop-1-en-2-yl acetate | (E)-1-(Piperidin-1-yl)-1-(trifluoromethyl)prop-1-en-2-yl acetate | 55 |

Visualizing Reaction Pathways

To illustrate the logical flow of synthetic transformations involving trifluoromethyl enamines, the following diagrams are provided.

References

An In-depth Technical Guide to the Stability and Storage of Ethyl 3-amino-4,4,4-trifluorocrotonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-4,4,4-trifluorocrotonate is a key building block in the synthesis of novel pharmaceuticals and agrochemicals, largely due to the influence of its trifluoromethyl group on biological activity and metabolic stability.[1] Understanding the stability and appropriate storage conditions of this compound is critical for ensuring its integrity, purity, and reactivity in research and development settings. This guide provides a comprehensive overview of the known stability profile, recommended storage and handling procedures, and potential degradation pathways for this compound. While specific quantitative stability data is limited in publicly available literature, this document consolidates information from technical datasheets and outlines best practices based on the compound's chemical nature and established guidelines for similar substances.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its handling and storage requirements.

| Property | Value | Reference(s) |

| CAS Number | 372-29-2 | [1][2][3] |

| Molecular Formula | C₆H₈F₃NO₂ | [1][3] |

| Molecular Weight | 183.13 g/mol | [1][2][4] |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid. | [1] |

| Melting Point | 24 °C | [1] |

| Boiling Point | 83 °C at 15 mmHg | [1][2][4] |

| Density | 1.245 g/mL at 25 °C | [2][4] |

| Flash Point | 65 °C (149 °F) - closed cup | [2] |

| Refractive Index | n20/D 1.424 | [2][4] |

Stability Profile

Hydrolytic Stability

Enamines are known to be susceptible to hydrolysis, particularly in the presence of aqueous acid, which can revert them to their corresponding ketone and amine precursors.[2][5] The general mechanism involves protonation of the enamine, followed by the addition of water. Given this reactivity, it is crucial to protect this compound from moisture and acidic conditions to prevent its degradation.[6]

Thermal Stability

The provided boiling point of 83 °C at reduced pressure suggests that the compound is reasonably volatile and should be stable at typical ambient and refrigerated temperatures.[1][2][4] However, prolonged exposure to high temperatures should be avoided to prevent potential decomposition. Thermal decomposition of fluorinated polymers can generate hazardous byproducts, and similar caution should be exercised with smaller fluorinated molecules.

Photostability

Some sources recommend protecting the compound from light, suggesting potential photosensitivity.[7] For compounds used in drug development, photostability is a critical parameter that should be evaluated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7][8]

Incompatibilities

Safety data sheets consistently highlight the need to store this compound away from certain classes of chemicals to prevent hazardous reactions.

Table of Incompatible Materials:

| Incompatible Material Class | Potential Hazard | Reference(s) |

| Strong Oxidizing Agents | Vigorous or exothermic reaction. | [9] |

| Strong Acids | Can catalyze hydrolysis and cause decomposition. May be corrosive to metals. | [6][9] |

| Strong Bases | Potential for reaction and degradation. | [9] |

| Moisture | Leads to hydrolysis of the enamine functionality. | [6] |

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality and safety of this compound. The following recommendations are synthesized from multiple safety data sheets and product information guides.

Storage Conditions

A summary of recommended storage conditions from various suppliers is provided below.

| Parameter | Recommendation | Source(s) |

| Temperature | Store in a cool, dry place. Specific recommendations include room temperature, 2-8°C, and refrigeration. | [1][6][7] |

| Atmosphere | Keep container tightly closed. Some sources suggest storing under a nitrogen atmosphere. | [8][9] |

| Light | Protect from light. | [7] |

| Ventilation | Store in a well-ventilated area. | [6][8] |

| Container | Keep only in original packaging. Suitable containers include lined metal cans and plastic pails. | [6] |

Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.

Experimental Protocols for Stability Assessment

As no specific, published stability testing protocols for this compound were found, this section provides a generalized protocol based on the ICH Q1A(R2) guidelines for stability testing of new drug substances.[8] This protocol is intended as a comprehensive starting point for researchers to design their own stability studies.

Objective

To evaluate the stability of this compound under various environmental conditions (temperature, humidity, and light) to determine its re-test period and recommend storage conditions.

Materials

-

At least one primary batch of this compound.

-

Container closure system identical to that proposed for long-term storage.

-

Calibrated stability chambers.

-

Validated stability-indicating analytical method (e.g., HPLC-UV, GC-MS) capable of separating the intact compound from potential degradation products.

Stability Study Design

The following diagram illustrates a typical workflow for a comprehensive stability study.

Testing Parameters and Schedule

Table of Recommended Stability Testing Conditions and Frequency:

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 5°C ± 3°C | 12 months | 0, 3, 6, 9, 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Photostability | As per ICH Q1B guidelines | N/A | Pre- and Post-exposure |

Analytical Procedures

A stability-indicating analytical method should be used to monitor the assay of this compound and the formation of any degradation products. The method should be validated for specificity, linearity, range, accuracy, precision, and robustness.

Evaluation of Results

The stability of the compound is determined by assessing any significant changes over the course of the study. A "significant change" is typically defined as a failure to meet the established specification for assay, purity, or the appearance of degradation products exceeding a specified limit. The data from the long-term and accelerated studies are used to establish a re-test period.

Conclusion

This compound is a valuable reagent that requires careful handling and storage to maintain its chemical integrity. The primary stability concerns are its sensitivity to moisture, which can lead to hydrolysis, and its incompatibility with strong acids, bases, and oxidizing agents.[6][9] Recommended storage is in a cool, dry, well-ventilated area, with protection from light and under an inert atmosphere for long-term stability.[6][7][8][9] While quantitative degradation kinetics are not widely published, the implementation of a systematic stability testing program, as outlined in this guide based on ICH principles, is essential for any research or development program utilizing this compound to ensure the reliability and reproducibility of experimental outcomes.

References

- 1. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enamines — Making Molecules [makingmolecules.com]

- 3. researchgate.net [researchgate.net]

- 4. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ICH Official web site : ICH [ich.org]

- 8. database.ich.org [database.ich.org]

- 9. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

Synonyms for Ethyl 3-amino-4,4,4-trifluorocrotonate

An In-depth Technical Guide to Ethyl 3-amino-4,4,4-trifluorocrotonate for Researchers and Drug Development Professionals

This compound is a fluorinated organic compound of significant interest to the scientific community, particularly in the realms of pharmaceutical and agrochemical development.[1] Its unique structural features, including a trifluoromethyl group, an amino substituent, and an ethyl ester moiety, make it a valuable building block in organic synthesis.[2] This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis protocols, and its role as a key intermediate.

Nomenclature and Synonyms

The compound is known by several names in scientific literature and chemical catalogs. A comprehensive list of its synonyms is provided below for clear identification.

| Primary Name | Systematic & Other Names |

| This compound | 3-Amino-4,4,4-trifluorocrotonic acid ethyl ester[2][3][4] |

| Ethyl 3-amino-4,4,4-trifluoro-2-butenoate[3] | |

| 2-Butenoic acid, 3-amino-4,4,4-trifluoro-, ethyl ester[5][6] | |

| ethyl 3-amino-4,4,4-trifluorobut-2-enoate[5][7][8] | |

| ethyl (2Z)-3-amino-4,4,4-trifluorobut-2-enoate[5][7] | |

| ethyl (E)-3-amino-4,4,4-trifluorobut-2-enoate[9] | |

| 4,4,4-Trifluoro-3-Amino crotonic acid ethylester[7] | |

| 3-Amino-4,4,4-trifluorobutenoate,ethyl ester[7] |

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the tables below, providing essential data for experimental design and characterization.

Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 372-29-2 | [10] |

| Molecular Formula | C₆H₈F₃NO₂ | [2][10] |

| Molecular Weight | 183.13 g/mol | [2][10] |

| MDL Number | MFCD00068195 | [2] |

| InChI Key | NXVKRKUGIINGHD-ONEGZZNKSA-N | |

| Canonical SMILES | CCOC(=O)C=C(N)C(F)(F)F |

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [2][11] |

| Melting Point | 22.0 to 26.0 °C | |

| Boiling Point | 83 °C at 15 mmHg | [2][11] |

| Density | 1.245 g/mL at 25 °C | [11] |

| Refractive Index (n20/D) | 1.424 | [11] |

| Flash Point | 65 °C (149.0 °F) - closed cup |

Applications in Synthesis

This compound is a critical intermediate in the synthesis of a variety of biologically active molecules. The presence of the trifluoromethyl group is known to enhance metabolic stability and biological activity, making this compound particularly valuable in drug design.[12][2]

Its primary applications include:

-

Pharmaceutical Development : It serves as a precursor for synthesizing novel therapeutic agents, especially those targeting neurological disorders and for use in cancer therapies.[12][1][13]

-

Agrochemicals : The compound is used in the formulation of modern crop protection agents like herbicides and insecticides.[1][14]

-

Materials Science : It is utilized as a monomer for creating polymers with unique properties, such as high thermal stability.[13]

Caption: Role as a versatile intermediate in various chemical industries.

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been documented, primarily involving the reaction of a trifluoroacetoacetic ester with an ammonia (B1221849) source. Below are detailed protocols based on patented procedures.

Protocol 1: Two-Stage Synthesis via Sodium Enolate

This method involves the preparation of a sodium enolate from ethyl trifluoroacetate (B77799), which is then reacted with an ammonium (B1175870) source in the presence of an acid.[15]

Materials:

-

Ethyl trifluoroacetate

-

Ethyl acetate (B1210297)

-

Solid sodium ethoxide

-

Ammonium acetate

-

Anhydrous acetic acid

-

Water

Procedure:

-

A slurry of sodium enolate is prepared by reacting ethyl trifluoroacetate (0.50 mol) and ethyl acetate (1.0 mol) with solid sodium ethoxide (0.5 mol).[15]

-

The resulting mixture is concentrated by evaporation.[15]

-

To the slurry, add 250 mL of cyclohexane, followed by ammonium acetate (1.0 mol) and anhydrous acetic acid (0.65 mol).[15]

-

The suspension is heated to boiling, allowing for the separation of water via distillation while refluxing the cyclohexane back into the reaction mixture.[11]

-

The reaction is terminated after 5 hours.[15]

-

The organic phase is separated by adding 300 mL of water.[15]

-

Cyclohexane is removed from the organic phase by distillation.[15]

-

The final product is purified by fractionation under reduced pressure to yield Ethyl 3-amino-4,4,4-trifluorobut-2-enoate.[15] A yield of 62% with 97.4% purity has been reported.[15]

Caption: Two-stage synthesis of this compound.

Protocol 2: One-Pot Synthesis Method

A "one-pot" synthesis has also been developed to improve efficiency and reduce waste, making it suitable for industrial-scale production.[16]

Materials:

-

Trifluoroacetic acid

-

n-butyl alcohol

-

Tosylic acid (catalyst)

-

Ethyl acetate

-

Potassium n-butoxide

-

Sulfuric acid

-

Ammonium sulfate (B86663)

-

Water

Procedure:

-

Esterification: In a reaction flask, combine trifluoroacetic acid (1.0 mol), n-butyl alcohol (10.0 mol), and a catalytic amount of tosic acid. Heat the mixture to 100 °C and reflux, removing the water generated during the reaction. After 12 hours, cool the intermediate reaction liquid to 30 °C.[16]

-

Condensation: To the cooled intermediate, add ethyl acetate (4.0 mol) and potassium n-butoxide (1.1 mol). Stir and heat the mixture to 80 °C for 6 hours. After the reaction is complete, cool it to 30 °C.[16]

-

Ammonolysis: Add sulfuric acid (0.4 mol) and ammonium sulfate (1.0 mol) to the mixture. Heat to 80 °C and react for 5 hours.[16]

-

Purification: Cool the reaction to room temperature and filter to remove salts. Add 114.0 g of water to the filtrate, stir, and allow the layers to separate. The organic layer is subjected to reduced pressure to recover solvents, followed by rectification to collect the product.[16] A yield of 68% with 99.3% purity has been reported.[16]

Safety and Handling

This compound is classified with several hazard statements and requires careful handling.

-

Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements : P261, P264, P280, P301+P312, P302+P352+P312, P305+P351+P338.

-

Personal Protective Equipment (PPE) : Recommended PPE includes eye shields, face shields, gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter).

-

Storage : Store at room temperature.[2] It is classified under storage class 11 (Combustible Solids).

This technical guide provides researchers and professionals with the foundational knowledge required to work with this compound, from its basic properties to detailed synthetic procedures, underscoring its importance in modern chemical synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 3-Amino-4,4,4-trifluorocrotonic acid ethyl ester | Alzchem Group [alzchem.com]

- 5. This compound | C6H8F3NO2 | CID 5702529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound CAS# 372-29-2 [gmall.chemnet.com]

- 8. 372-29-2|Ethyl 3-amino-4,4,4-trifluorobut-2-enoate|BLD Pharm [bldpharm.com]

- 9. Ethyl (E)-3-Amino-4,4,4-trifluoro-2-butenoate | C6H8F3NO2 | CID 10899311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. This compound | 372-29-2 [chemicalbook.com]

- 12. This compound | 372-29-2 | Benchchem [benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. DE10237285A1 - Production of 3-amino-4,4,4-trifluorocrotonate ester for use in synthesis of plant protection agents involves reacting alkyl trifluoroacetate with alkyl acetate and metal alcoholate to form an enolate which is then reacted with amine - Google Patents [patents.google.com]

- 15. US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents [patents.google.com]

- 16. CN103113249A - Synthetic method of 3-amino-4,4,4-trifluorine ethyl crotonate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl 3-amino-4,4,4-trifluorocrotonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-4,4,4-trifluorocrotonate, systematically named ethyl (Z)-3-amino-4,4,4-trifluorobut-2-enoate, is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties, arising from the presence of a trifluoromethyl group and a β-enaminone system, make it a valuable building block for the synthesis of various heterocyclic compounds and pharmacologically active molecules. This guide provides a comprehensive overview of the current understanding of its molecular structure and conformational preferences, drawing upon available spectroscopic data and knowledge from related compounds. While a definitive single-crystal X-ray structure remains to be reported in the public domain, this document synthesizes the existing information to present a detailed analysis for researchers in the field.

Molecular Structure

The molecular structure of this compound is characterized by a carbon-carbon double bond with a Z-configuration, as indicated by its IUPAC name. This stereochemistry is crucial for its reactivity and intermolecular interactions. The key functional groups are an ethyl ester, a primary amino group, and a trifluoromethyl group, all attached to a butenoate backbone.

The presence of the electron-donating amino group and the electron-withdrawing trifluoromethyl and ester groups creates a conjugated system with significant electronic delocalization. This push-pull electronic effect influences the bond lengths, bond angles, and overall geometry of the molecule.

Spectroscopic Data

Spectroscopic methods are instrumental in elucidating the structure of this compound. The following table summarizes the key spectroscopic data available from various sources.[1][2]

| Spectroscopic Data for this compound | |

| Technique | Observed Data |

| ¹H NMR | δ (ppm): 7.6 (s, 1H, NH), 4.86 (s, 1H, CH), 4.08 (q, 2H, OCH₂), 1.18 (t, 3H, CH₃)[1] |

| ¹³C NMR | δ (ppm): 168 (COOEt), 147 (q, C-NH₂), 120 (broad q, CF₃), 82 (q, CH), 59 (OCH₂), 14 (CH₃)[1] |

| Mass Spec. (EI) | M⁺ = 183 amu[1] |

| Infrared (IR) | Data available in the NIST WebBook[3] |

Molecular Conformation

The conformation of this compound in solution is expected to be influenced by several factors, including intramolecular hydrogen bonding, steric hindrance, and electrostatic interactions. While no dedicated conformational analysis studies for this specific molecule have been published, insights can be drawn from the well-studied conformations of related β-enaminones and fluorinated esters.

The Z-configuration of the double bond facilitates the formation of a six-membered pseudo-ring through an intramolecular hydrogen bond between the amino group (N-H) and the carbonyl oxygen of the ester group. This is a common feature in β-enaminones and contributes significantly to the stability of the planar conjugated system.

The following diagram illustrates the likely preferred conformation and the key intramolecular interaction:

Caption: Proposed conformation of this compound with intramolecular hydrogen bonding.

Rotation around the C-O and C-C single bonds of the ethyl group will lead to different conformers. The relative energies of these conformers would be influenced by steric interactions with the rest of the molecule.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of ethyl trifluoroacetate (B77799) with ethyl acetate (B1210297) in the presence of a base, followed by treatment with an ammonium (B1175870) salt.[1][2]

Materials:

-

Ethyl trifluoroacetate

-

Ethyl acetate

-

Sodium ethoxide

-

Cyclohexane

-

Ammonium acetate

-

Anhydrous acetic acid

Procedure:

-

A slurry of the sodium enolate is prepared by reacting ethyl trifluoroacetate and ethyl acetate with solid sodium ethoxide.

-

The reaction mixture is concentrated by evaporation.

-

Cyclohexane is added, followed by ammonium acetate and anhydrous acetic acid.

-

The suspension is heated to boiling, and the water formed during the reaction is removed by azeotropic distillation with cyclohexane, which is then returned to the reaction mixture.

-

The reaction is monitored until no more water is separated.

-

After cooling, water is added to the reaction mixture, and the organic phase is separated.

-

Cyclohexane is removed from the organic phase by distillation.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

The following diagram illustrates the general workflow for the synthesis:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectra are obtained to determine the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: IR spectra are recorded to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H, C=O, and C-F bonds.

Conclusion and Future Outlook

This compound is a molecule with a well-defined (Z)-stereochemistry around its central double bond. Spectroscopic data from NMR and mass spectrometry have confirmed its molecular formula and connectivity. The conformation is likely dominated by a planar structure stabilized by an intramolecular hydrogen bond between the amino and carbonyl groups.

However, a definitive understanding of its solid-state structure and a detailed quantitative analysis of its conformational dynamics in solution are currently lacking in the publicly available scientific literature. Future research involving single-crystal X-ray diffraction would be invaluable for determining precise bond lengths and angles. Furthermore, high-level computational chemistry studies and advanced NMR techniques, such as variable-temperature NMR and NOE experiments, would provide deeper insights into the conformational landscape, rotational barriers, and the strength of the intramolecular hydrogen bond. Such studies would be highly beneficial for the rational design of new molecules based on this versatile scaffold for applications in drug discovery and materials science.

References

Health and safety information for Ethyl 3-amino-4,4,4-trifluorocrotonate

An In-depth Technical Guide to the Health and Safety of Ethyl 3-amino-4,4,4-trifluorocrotonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional medical or safety advice. Always consult the most current Safety Data Sheet (SDS) and follow all applicable safety regulations and best practices when handling any chemical.

Introduction

This compound is a fluorinated organic compound with applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifluoromethyl group can enhance the biological activity and selectivity of target molecules, making it a valuable building block in drug design, particularly for neurological disorders and cancer therapies.[2] This guide provides a comprehensive overview of the available health and safety information for this compound, with a focus on data relevant to a laboratory research and development environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated data from multiple suppliers.[3][4]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][3][4][5] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2][3][4][5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation[2][3][4][5] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2][3][4] |

| Specific Target Organ Toxicity — Single Exposure | 3 (Respiratory system) | H335: May cause respiratory irritation[2][4][5] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals[2] |

Note: The exact classification may vary slightly between suppliers.

Toxicological Summary

Prolonged or repeated exposure may lead to asthma-like symptoms, potentially due to a non-allergic condition known as reactive airways dysfunction syndrome (RADS).[2] No evidence of endocrine-disrupting properties has been reported.[2]

Experimental Protocols and Handling

While specific toxicological experimental protocols for this compound are not available in the reviewed literature, protocols for its use in chemical synthesis provide insight into its handling and reactivity.

General Laboratory Handling Workflow

The following diagram illustrates a general workflow for handling this compound in a laboratory setting, emphasizing safety measures.

Caption: General laboratory workflow for handling this compound.

Example Synthetic Protocol: Synthesis of 4-Quinolinone Derivatives

This compound is used as a precursor in the synthesis of various heterocyclic compounds. The following is a generalized procedure for the synthesis of 4-quinolinone derivatives, illustrating a practical application and handling scenario.

Materials:

-

This compound

-

Appropriate aniline (B41778) derivative

-

High-boiling point solvent (e.g., diphenyl ether)

-

Reaction vessel with reflux condenser and thermometer

Procedure:

-

Work Area Preparation: Ensure all work is conducted in a certified chemical fume hood. Prepare a heating mantle and necessary glassware.

-

Personal Protective Equipment: Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.

-

Reaction Setup: In the reaction vessel, combine equimolar amounts of this compound and the selected aniline derivative in the solvent.

-

Reaction: Heat the mixture to a high temperature (typically >200°C) and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).

-

Workup: After cooling, the product is typically isolated by filtration, followed by washing with a suitable solvent to remove impurities.

-

Disposal: All waste, including residual reactants and solvents, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Health and Safety Information

The following tables summarize crucial health and safety data compiled from various Safety Data Sheets.

Table 2: First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[2][6] |

| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[2][6] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[2][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.[4][6] |

Table 3: Personal Protective Equipment (PPE) and Engineering Controls

| Control | Recommendation |

| Engineering Controls | Use only outdoors or in a well-ventilated area. A chemical fume hood is strongly recommended.[2][6] |

| Eye/Face Protection | Wear chemical safety goggles and/or a face shield.[2][6][7] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing.[2][6] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges. |

Table 4: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₈F₃NO₂[3] |

| Molecular Weight | 183.13 g/mol [3] |

| Appearance | Colorless to light-yellow liquid or white solid[5][8] |

| Boiling Point | 83 °C at 15 mmHg |

| Density | 1.245 g/mL at 25 °C |

| Flash Point | 65 °C (149 °F) - closed cup |

| Melting Point | 26 °C[8] |

Signaling Pathways and Mechanism of Toxicity

Currently, there is no specific information available in the scientific literature regarding the signaling pathways or detailed molecular mechanisms of toxicity for this compound. The observed irritation and acute toxicity are likely related to its chemical reactivity, but further research is needed to elucidate the specific biological interactions. The presence of the trifluoromethyl group can significantly alter the electronic properties of the molecule, potentially influencing its interaction with biological macromolecules.

Storage and Disposal

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[6]

-

Store away from heat, sparks, and open flames.[6]

Disposal:

-

Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations.

-

Waste must be handled as hazardous material.

The following diagram outlines the logical relationship for safe storage and disposal.

Caption: Key considerations for the safe storage and disposal of this compound.

References

- 1. Preparative synthesis of 4-methyl-2-(trifluoromethyl)-1,3-oxazin-6-one - Sevenard - Russian Chemical Bulletin [ogarev-online.ru]

- 2. This compound | 372-29-2 | Benchchem [benchchem.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. This compound | C6H8F3NO2 | CID 5702529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

Commercial Sourcing Guide for Ethyl 3-amino-4,4,4-trifluorocrotonate

For researchers, scientists, and professionals in drug development, the procurement of high-quality reagents is a critical first step in the experimental workflow. This technical guide provides an in-depth overview of commercial suppliers for Ethyl 3-amino-4,4,4-trifluorocrotonate (CAS No. 372-29-2), a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its trifluoromethyl group offers unique properties that can enhance biological activity and metabolic stability.[1]

Supplier and Product Specification Overview

The following table summarizes the availability of this compound from various commercial suppliers. The data presented includes purity levels and available quantities to facilitate a comparative analysis for procurement decisions.

| Supplier | Purity | Available Quantities | Notes |

| Thermo Scientific Chemicals | 97% | 5 g, 25 g | Also available through Fisher Scientific.[2][3] The product was formerly part of the Alfa Aesar portfolio.[2] |

| Tokyo Chemical Industry (TCI) | >97.0% (GC) | 5 g, 25 g | Appears as a white or colorless to light yellow powder or liquid.[4] |

| Sigma-Aldrich | 96% | Not specified | Provided as a liquid with a density of 1.245 g/mL at 25 °C.[5] |

| ChemScene | 98% | Not specified | Available through Sigma-Aldrich. Stated to be a solid below 26°C and a liquid above. |

| Santa Cruz Biotechnology | Not specified | Not specified | Molecular weight is listed as 183.13.[6] |

| Chem-Impex | ≥ 97% (GC) | Not specified | Marketed as a key compound for pharmaceutical and agrochemical applications.[1] |

| CP Lab Safety | min 97% | 100 grams | For professional, research, or industrial use only; not for medical or consumer use.[7] |

| Wanxingda (China) | ≥99% | Custom | Available directly from the manufacturer with packaging according to customer needs.[8] |

| Amitychem (via ECHEMI) | Pharmaceutical Grade/99.00% | Not specified | A Chinese manufacturer with 6 years of experience on the ECHEMI platform.[9] |

| ChemNet Mall | Not specified | Not specified | A platform to source the chemical from various Chinese manufacturers.[10] |

Logical Workflow for Supplier Selection

For researchers initiating a new project, the selection of a suitable chemical supplier is a crucial decision. The following diagram illustrates a logical workflow for this process, from initial identification to final procurement.

This guide does not include experimental protocols as the focus is on the commercial sourcing of this compound. Researchers should refer to relevant literature for detailed experimental methodologies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. B22545.14 [thermofisher.com]

- 4. This compound | 372-29-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 3-氨基-4,4,4-三氟巴豆酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound from China manufacturer - Wanxingda [wxdchem.com]

- 9. echemi.com [echemi.com]

- 10. This compound CAS# 372-29-2 [gmall.chemnet.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Trifluoromethyl-Substituted Pyrimidines using Ethyl 3-amino-4,4,4-trifluorocrotonate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of trifluoromethyl-substituted pyrimidines, a critical scaffold in medicinal chemistry. The use of ethyl 3-amino-4,4,4-trifluorocrotonate as a key building block offers an efficient route to novel pyrimidine (B1678525) derivatives with potential applications in drug discovery and development.

Introduction

Trifluoromethyl-substituted pyrimidines are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries.[1][2] The incorporation of a trifluoromethyl (CF3) group into the pyrimidine ring can significantly enhance the biological activity and pharmacokinetic properties of a molecule.[1] The strong electron-withdrawing nature of the CF3 group can increase metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Pyrimidine derivatives themselves are fundamental components of nucleic acids and are found in numerous bioactive compounds, including antitumor, antiviral, and anti-inflammatory agents.[1][4]

This compound is a versatile precursor for the synthesis of various trifluoromethylated heterocycles. As the enamine tautomer of ethyl 4,4,4-trifluoroacetoacetate, it provides a reactive substrate for cyclocondensation reactions to form the pyrimidine core. This application note details a general protocol for the synthesis of 4-(trifluoromethyl)pyrimidin-2-ols/amines via the reaction of this compound with urea (B33335), thiourea, or guanidine (B92328) derivatives.

General Reaction Pathway

The synthesis of 4-(trifluoromethyl)pyrimidines from this compound proceeds via a cyclocondensation reaction. The amino group of the crotonate reacts with a carbon of the N-C-N fragment of urea, thiourea, or guanidine, followed by intramolecular cyclization and dehydration to afford the aromatic pyrimidine ring.

Caption: General reaction scheme for pyrimidine synthesis.

Experimental Protocols

General Protocol for the Synthesis of 4-(Trifluoromethyl)pyrimidin-2-ol

This protocol describes a general procedure for the cyclocondensation of this compound with urea.

Materials:

-

This compound

-

Urea

-

Sodium ethoxide

-

Absolute ethanol (B145695)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard work-up and purification equipment

Procedure:

-

To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol in a round-bottom flask, add this compound (1.0 eq.) and urea (1.2 eq.).

-

The reaction mixture is stirred and heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in water and acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

The solid product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Workflow for Synthesis and Purification

Caption: Step-by-step experimental workflow.

Data Presentation

The following tables summarize representative yields for the synthesis of trifluoromethyl-substituted pyrimidines using the closely related precursor, ethyl 4,4,4-trifluoroacetoacetate, in Biginelli-like reactions. These reactions provide a strong indication of the expected outcomes when using this compound.

Table 1: Synthesis of 4-(Trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-ones [1]

| Entry | Aldehyde | Urea/Thiourea | Yield (%) |

| 1 | Benzaldehyde | Urea | 85 |

| 2 | 4-Chlorobenzaldehyde | Urea | 88 |

| 3 | 4-Methylbenzaldehyde | Urea | 82 |

| 4 | Benzaldehyde | Thiourea | 90 |

| 5 | 4-Chlorobenzaldehyde | Thiourea | 92 |

Table 2: Synthesis of other Trifluoromethyl-Substituted Pyrimidines [5]

| Entry | Amidine | Product | Yield (%) |

| 1 | Pyrimidine-2-carboximidamide | 2-(Pyrimidin-2-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one | 72 |

| 2 | Nicotinimidamide hydrochloride | 2-(Pyridin-3-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one | 26 |

| 3 | Benzimidamide hydrochloride | 2-Phenyl-6-(trifluoromethyl)pyrimidin-4(3H)-one | 39 |

Applications in Drug Development

The trifluoromethyl-pyrimidine scaffold is a privileged structure in medicinal chemistry due to its presence in a wide range of biologically active compounds.

-

Anticancer Agents: Many trifluoromethyl-pyrimidine derivatives have been investigated for their potential as anticancer drugs. They can act as kinase inhibitors or interfere with other signaling pathways crucial for cancer cell proliferation.[6]

-

Antiviral and Antimicrobial Agents: The unique electronic properties of the trifluoromethyl group can enhance the interaction of pyrimidine derivatives with viral or microbial enzymes, leading to potent inhibitory activity.[3]

-

Agrochemicals: Trifluoromethyl-substituted pyrimidines are also utilized in the development of herbicides and insecticides.[2]

Conclusion

The synthesis of trifluoromethyl-substituted pyrimidines using this compound provides a versatile and efficient method for accessing a diverse range of potentially bioactive molecules. The protocols and data presented herein offer a solid foundation for researchers in drug discovery and development to explore this valuable chemical space. The adaptability of the cyclocondensation reaction allows for the introduction of various substituents, enabling the fine-tuning of physicochemical and pharmacological properties for the development of new therapeutic agents and agrochemicals.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cyclocondensation Reactions of Ethyl 3-amino-4,4,4-trifluorocrotonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of Ethyl 3-amino-4,4,4-trifluorocrotonate as a versatile building block in the synthesis of trifluoromethyl-containing heterocyclic compounds. The incorporation of a trifluoromethyl (CF3) group is a widely recognized strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] this compound serves as a key precursor for the construction of various heterocyclic scaffolds, such as pyridines and pyrimidines, which are prevalent in numerous biologically active molecules.[2][3][4]

Synthesis of the Starting Material: this compound

A reliable synthesis of high-purity this compound is crucial for its successful application in subsequent cyclocondensation reactions. The following protocol is adapted from established procedures.[5][6]

Experimental Protocol:

A slurry of sodium enolates is first prepared from ethyl trifluoroacetate (B77799) (1.0 mol) and ethyl acetate (B1210297) (2.0 mol) by reacting with solid sodium ethoxide (1.0 mol).[5] The mixture is evaporated to yield the crude sodium enolate. To this, cyclohexane (B81311) (500 mL), ammonium (B1175870) acetate (1.0 mol), and anhydrous acetic acid (0.65 mol) are added.[5][6] The suspension is heated to reflux, and water is removed azeotropically using a Dean-Stark trap. The reaction is monitored by TLC until completion (typically 4-6 hours). After cooling, water (300 mL) is added, and the organic phase is separated. Cyclohexane is removed by distillation, and the crude product is purified by vacuum fractionation to yield this compound.[5]

Data Summary:

| Parameter | Value | Reference |

| Purity | >97% | [5] |

| Yield | ~62% | [5] |

| Appearance | Colorless liquid or white solid | [7] |

| Boiling Point | 83 °C @ 15 mm Hg | [7] |

Cyclocondensation for the Synthesis of Trifluoromethyl-Containing Pyridines (Hantzsch-Type Reaction)

The Hantzsch pyridine (B92270) synthesis is a classic multi-component reaction that can be adapted for this compound to produce trifluoromethyl-substituted dihydropyridines, which are valuable precursors to pyridines.[8][9][10]

Experimental Protocol:

A mixture of an appropriate aldehyde (1.0 mmol), a β-ketoester (such as ethyl acetoacetate, 1.0 mmol), and this compound (1.0 mmol) is dissolved in ethanol (B145695) (15 mL). The mixture is heated to reflux and the reaction progress is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the corresponding trifluoromethyl-substituted dihydropyridine.

Conceptual Workflow for Hantzsch-Type Pyridine Synthesis:

Caption: Workflow for the Hantzsch-type synthesis of trifluoromethyl-dihydropyridines.

Cyclocondensation for the Synthesis of Trifluoromethyl-Containing Pyrimidines (Biginelli-Type Reaction)

The Biginelli reaction is a powerful one-pot synthesis for dihydropyrimidinones. By utilizing this compound or a closely related precursor, trifluoromethyl-substituted pyrimidine (B1678525) derivatives can be efficiently synthesized.[2] These compounds are of significant interest in drug discovery.[1][11]

Experimental Protocol: